Thielavin B

描述

Thielavin B: is a fungal metabolite closely related to thielavin A. It is a potent inhibitor of phospholipase C and also inhibits peptidoglycan formation and prostaglandin biosynthesis . This compound has been reported to have a slightly different biochemical profile compared to thielavin A .

准备方法

Synthetic Routes and Reaction Conditions: Thielavin B is produced by the fungus Thielavia terricola. The biosynthesis involves the polyketide synthase pathway, where the enzyme ThiA plays a crucial role in the formation of the depside structure . The enzyme’s thioesterase domain is responsible for ester bond formation and chain hydrolysis .

Industrial Production Methods: Industrial production of this compound involves fermentation of the producing strain, followed by isolation and purification processes . The compound is typically extracted using solvents like methanol and dimethyl sulfoxide .

化学反应分析

Types of Reactions: Thielavin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学研究应用

Scientific Research Applications

Thielavin B has several notable applications across various scientific disciplines:

Biochemical Research

- G6Pase Inhibition : this compound is a potent inhibitor of glucose-6-phosphatase (G6Pase), an enzyme critical for glucose homeostasis. By inhibiting G6Pase, it reduces glucose output from glucagon-stimulated hepatocytes, suggesting potential applications in managing conditions like type 2 diabetes .

- Phospholipase C Inhibition : The compound also inhibits phospholipase C, which plays a role in cellular signaling pathways. This inhibition can affect various physiological processes, including inflammation and cell proliferation .

Anticancer Research

- Cytotoxic Effects : this compound exhibits cytotoxic properties against various cancer cell lines. Studies indicate that it may induce cell death and inhibit telomerase activity, an enzyme crucial for cancer cell immortality .

- Mechanistic Studies : Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects, but its role as a telomerase inhibitor positions it as a candidate for cancer therapeutics .

Anti-inflammatory Applications

- Prostaglandin Biosynthesis : this compound affects prostaglandin biosynthesis by inhibiting the synthesis of prostaglandin E2, which is involved in inflammatory responses. This property suggests potential therapeutic uses in treating inflammatory diseases .

Antibacterial and Antifungal Properties

- Preliminary studies have indicated that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Industrial Applications

- Antifouling Properties : this compound is being evaluated for its antifouling properties in marine environments, which could have implications for environmental sustainability and industrial applications.

Case Study 1: G6Pase Inhibition

A study conducted using rat hepatic microsomal G6Pase demonstrated that this compound effectively inhibited glucose output with an IC50 value of 5.5 µM. This finding supports its potential use in managing metabolic disorders such as diabetes .

Case Study 2: Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cells by inhibiting telomerase activity. Further studies are needed to explore its full therapeutic potential against various cancer types .

Case Study 3: Anti-inflammatory Effects

In vitro studies have indicated that this compound can significantly reduce the levels of prostaglandin E2, suggesting its utility in treating inflammatory conditions .

作用机制

Thielavin B exerts its effects by inhibiting phospholipase C, peptidoglycan formation, and prostaglandin biosynthesis . It also inhibits glucose-6-phosphatase, which plays a role in glucose metabolism . The compound targets specific enzymes and pathways involved in these processes, leading to its biological activities .

相似化合物的比较

- Thielavin A

- Thielavin H

- Thielavin J

- Thielavin K

Comparison: Thielavin B is unique in its slightly different biochemical profile compared to thielavin A . While both compounds inhibit phospholipase C and prostaglandin biosynthesis, this compound has additional inhibitory effects on glucose-6-phosphatase . Thielavin H, J, and K also share similar structures but differ in their specific biological activities and potency .

生物活性

Thielavin B is a naturally occurring compound derived from the fungus Chaetomium carinthiacum and has garnered attention due to its diverse biological activities. This article explores the key findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

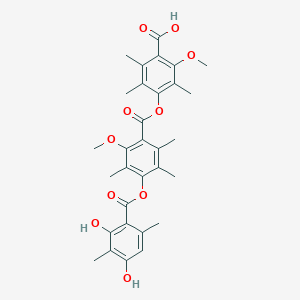

Chemical Structure and Properties

This compound is classified as a benzoate trimer, characterized by three ester-linked hydroxybenzoic acid moieties. Its molecular structure plays a crucial role in its biological activity, particularly its ability to inhibit specific enzymes.

Inhibition of Glucose-6-Phosphatase (G6Pase)

One of the primary biological activities of this compound is its role as an inhibitor of glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose homeostasis.

- IC50 Value : The IC50 value for this compound as a G6Pase inhibitor is reported to be 5.5 µM , indicating moderate potency compared to other thielavins, such as Thielavin G, which has an IC50 of 0.33 µM .

- Mechanism : The inhibition of G6Pase leads to reduced glucose output from glucagon-stimulated hepatocytes, suggesting potential implications for managing conditions like diabetes .

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

This compound also exhibits inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has been linked to various diseases, including cancer and neurodegenerative disorders.

- IC50 Value : The IC50 for this compound against IDO is reported as 21.2 µM , demonstrating its potential as a therapeutic agent targeting immune modulation in cancer treatment .

- Clinical Relevance : IDO inhibitors are being investigated for their role in enhancing immune responses against tumors, making this compound a candidate for further research in oncology .

Cytotoxicity and Anticancer Activity

Recent studies have indicated that this compound and its derivatives possess cytotoxic properties against various cancer cell lines.

- Cytotoxic Effects : The methyl ester derivative of this compound has shown moderate cytotoxicity, suggesting that structural modifications could enhance its anticancer efficacy .

- Mechanisms of Action : The exact mechanisms through which this compound induces cytotoxicity are still under investigation but may involve the inhibition of critical metabolic pathways in cancer cells .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

| Biological Activity | Target Enzyme/Pathway | IC50 Value (µM) | References |

|---|---|---|---|

| G6Pase Inhibition | Glucose Metabolism | 5.5 | |

| IDO Inhibition | Tryptophan Metabolism | 21.2 | |

| Cytotoxicity | Cancer Cell Lines | Moderate |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : Research indicates that this compound's ability to inhibit IDO may enhance immune responses in cancer therapy. Further studies are needed to evaluate its efficacy in clinical settings.

- Diabetes Management : As a G6Pase inhibitor, this compound may serve as a lead compound for developing new treatments for diabetes by modulating glucose production.

- Neuroinflammatory Disorders : Given its role in tryptophan metabolism, this compound could be explored for its effects on neuroinflammatory conditions associated with elevated IDO activity.

属性

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGWGARYDGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222237 | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-67-9 | |

| Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thielavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。